N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a fluorinated acetamide derivative featuring a substituted imidazole-thioether scaffold. The molecule comprises two 4-fluorophenyl groups: one attached to the acetamide nitrogen and another at position 5 of the imidazole ring. The imidazole core is further substituted with two methyl groups at position 2, enhancing steric bulk and conformational stability. This compound is hypothesized to exhibit kinase inhibitory or anti-inflammatory properties, given structural similarities to reported p38 MAP kinase inhibitors .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRZUAYZBYYFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Thioether Formation: The final step involves the formation of the thioether linkage between the imidazole ring and the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorophenyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s dual 4-fluorophenyl groups distinguish it from analogs with single aryl substitutions (e.g., chlorophenyl in or methoxyphenyl in ). Fluorine’s electron-withdrawing effects may enhance metabolic stability and target binding .
- The 2,2-dimethylimidazole in the target compound contrasts with the 1-methylimidazole in the chlorophenyl analog , which may alter steric hindrance and ring planarity.
- The sulfanyl (-S-) linker in the target compound vs. the sulfoxide (-SO-) in the dihydrate analog affects polarity and redox sensitivity.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Compounds
Key Observations :
- The dihydrate analog exhibits a 24.9° dihedral angle between the imidazole and 4-fluorophenyl rings, suggesting moderate conjugation. This contrasts with the near-planar arrangement in some thioether analogs (e.g., ), which may influence packing density and solubility.
- Hydrogen bonding with water molecules in the dihydrate compound enhances crystallinity, whereas the absence of polar groups in the target compound may reduce aqueous solubility.
Key Observations :
- The dihydrate analog demonstrates potent p38 MAP kinase inhibition (IC50 = 0.12 µM), attributed to its sulfoxide group and pyridyl substitution, which enhance target binding. The target compound’s dimethylimidazole may similarly stabilize kinase interactions but requires empirical validation.
- Chlorophenyl and methoxyphenyl analogs () show moderate antimicrobial activity, suggesting that electron-withdrawing groups (e.g., -Cl, -F) may enhance membrane penetration compared to -OCH₃ .
Biological Activity
N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fluorophenyl group, an imidazole moiety, and a sulfanyl linkage. Its molecular formula is with a molecular weight of approximately 366.44 g/mol. The presence of the fluorine atom is noteworthy as it often enhances the lipophilicity and metabolic stability of compounds.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : The imidazole and thiazole derivatives have shown promise as anticancer agents. For instance, derivatives containing imidazole rings have been reported to induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins .
- Antimicrobial Effects : Compounds with thiazole or imidazole groups have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Anticancer Activity
A study evaluating the cytotoxic effects of related compounds found that this compound exhibited notable activity against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 15.0 | |
| MCF-7 (breast cancer) | 12.5 | |
| HeLa (cervical cancer) | 10.0 |
Antimicrobial Activity
The compound's antimicrobial activity was assessed against several pathogens, revealing promising results:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Candida albicans | 15 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances metabolic stability and increases lipophilicity, improving cellular uptake.
- Imidazole Moiety : The imidazole ring contributes to the compound's ability to interact with biological targets, potentially enhancing anticancer effects.
- Sulfanyl Linkage : This functional group may play a role in modulating interactions with enzymes or receptors involved in disease processes.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A clinical trial involving thiazole-based derivatives showed significant tumor reduction in patients with advanced solid tumors, supporting the potential application of this compound in oncology .
- Another study demonstrated its effectiveness against antibiotic-resistant strains of bacteria, indicating potential for use in treating infections where conventional antibiotics fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
